molecular formula C19H18N4S B2923517 N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-51-4

N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2923517
CAS No.: 393832-51-4
M. Wt: 334.44
InChI Key: LUOIQXWSXMBLMM-UHFFFAOYSA-N
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Description

N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound featuring a fused pyrrolo-pyrazine core substituted with a phenyl group at the N-position, a pyridin-4-yl group at the 1-position, and a carbothioamide (C=S) moiety at the 2-position.

Properties

IUPAC Name

N-phenyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c24-19(21-16-5-2-1-3-6-16)23-14-13-22-12-4-7-17(22)18(23)15-8-10-20-11-9-15/h1-12,18H,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOIQXWSXMBLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the target’s function. The specific interactions and resulting changes would depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antioxidant, antimicrobial, and antifungal activities, suggesting they may affect pathways related to these biological processes.

Result of Action

Similar compounds have been reported to exhibit antioxidant, antimicrobial, and antifungal activities, suggesting that they may exert protective effects against oxidative stress and microbial infections at the molecular and cellular levels.

Action Environment

The synthesis of similar compounds has been reported to be influenced by reaction conditions, suggesting that environmental factors may also influence the compound’s action and stability.

Biological Activity

N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound with potential biological activities that merit detailed exploration. This article delves into its synthesis, biological mechanisms, and various bioactive properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyridine ring and a pyrazine moiety. Its synthesis typically involves the cyclization of pyridine derivatives with hydrazines, followed by carbothioamide formation. The general synthetic route can be summarized as follows:

  • Starting Materials : Pyridine-4-carboxylic acid and phenylhydrazine.
  • Cyclization : Utilizing phosphorus oxychloride to facilitate the formation of the dihydropyrrolo structure.
  • Final Modification : Conversion to the carbothioamide via thioketone intermediates.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, enzyme inhibitor, and antimicrobial compound.

Anticancer Activity

Recent studies have shown that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .
CompoundCell LineIC50 (μM)
N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazineA5495.12
N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazineHCT1166.45

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in cancer progression and inflammation:

  • Mechanism of Action : It binds to active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), modulating their activity and potentially reducing inflammatory responses .

Antimicrobial Properties

Preliminary evaluations suggest that N-phenyl derivatives exhibit antimicrobial activity against various bacterial strains:

  • Study Findings : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100

Case Studies

A notable case study involved the evaluation of similar compounds extracted from Streptomyces species. These compounds demonstrated promising antifungal activity with minimal cytotoxic effects on human erythrocytes .

Comparison with Similar Compounds

Table 1: Functional Group Comparison

Compound Type Example Substituents Molecular Formula Molecular Weight Key Feature
Carbothioamide N-(2,6-diethylphenyl), 4-pyridinyl C₂₃H₂₆N₄S 390.55 Enhanced lipophilicity
Carboxamide N-(2-fluorophenyl), 3,4,5-trimethoxy C₂₃H₂₄FN₃O₄ 425.5 Hydrogen-bonding capacity

Substituent Variations and Their Effects

Aromatic Substituents

  • Pyridinyl vs. Phenyl Groups: The 4-pyridinyl group in the target compound (vs.
  • Fluorinated Derivatives : Fluorine substitution (e.g., in and ) enhances metabolic stability and electronegativity, which can improve pharmacokinetic profiles.

Alkyl vs. Aryl Substituents

  • N-(2,6-diethylphenyl) vs. N-phenethyl : Diethylphenyl groups increase steric bulk, possibly hindering enzyme binding, while phenethyl groups may enhance flexibility.

Table 2: Substituent Impact on Properties

Substituent Example Compound Molecular Weight Key Impact
4-Pyridinyl Target compound analogue 390.55 Polarity, π-π interactions
3,4,5-Trimethoxyphenyl C₂₃H₂₄FN₃O₄ 425.5 Electron-donating, solubility
Bis(4-fluorophenyl) C₂₀H₁₇F₂N₃O 353.4 Metabolic stability

Research Findings and Data Gaps

  • Activity Data: No direct biological activity data for the target compound are available in the evidence. However, fluorinated carboxamides (e.g., ) are often explored as kinase inhibitors due to their binding affinity.
  • Physical Properties : Key data such as melting points, solubility, and stability are absent for most compounds, highlighting a research gap.

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